Cas no 2248285-43-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate is a specialized organic compound featuring a phthalimide core linked to a pyridine-substituted butanoate moiety. This structure confers unique reactivity, making it valuable in synthetic chemistry, particularly in peptide coupling and amide bond formation. The pyridine group enhances solubility in polar solvents, while the phthalimide component provides stability under various reaction conditions. Its bifunctional design allows for selective modifications, facilitating applications in medicinal chemistry and material science. The compound’s well-defined reactivity profile and compatibility with diverse functional groups make it a useful intermediate in the synthesis of complex molecules. Proper handling under controlled conditions is recommended due to its potential sensitivity.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate structure
2248285-43-8 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate
CAS No:2248285-43-8
MF:C18H15N3O5
Molecular Weight:353.328804254532
CID:6228977
PubChem ID:165723902

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate 化学的及び物理的性質

名前と識別子

    • EN300-6519108
    • 2248285-43-8
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate
    • インチ: 1S/C18H15N3O5/c22-15(8-4-10-20-16(23)12-5-3-9-19-11-12)26-21-17(24)13-6-1-2-7-14(13)18(21)25/h1-3,5-7,9,11H,4,8,10H2,(H,20,23)
    • InChIKey: XKEGMGBPKMGGEH-UHFFFAOYSA-N
    • SMILES: O(C(CCCNC(C1C=NC=CC=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • 精确分子量: 353.10117059g/mol
  • 同位素质量: 353.10117059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 555
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 106Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6519108-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate
2248285-43-8 95.0%
1.0g
$0.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoateに関する追加情報

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate (CAS: 2248285-43-8)

In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate (CAS: 2248285-43-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and pyridine moieties, has shown promising potential in various therapeutic applications, particularly in targeted drug delivery and enzyme inhibition. The following research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

Recent studies have focused on the synthesis and optimization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate to enhance its bioavailability and stability. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize its structure and purity. The compound's ability to act as a prodrug, releasing active metabolites upon enzymatic cleavage, has been a key area of investigation. Preliminary results suggest that it can effectively deliver therapeutic agents to specific cellular targets, minimizing off-target effects.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key biological pathways. For instance, it has shown inhibitory activity against certain kinases and proteases, which are often implicated in cancer and inflammatory diseases. Additionally, its potential as a neuroprotective agent is being explored, with early data indicating its ability to cross the blood-brain barrier and exert protective effects in models of neurodegenerative disorders. These findings underscore the versatility of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate as a multifunctional scaffold in drug development.

Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity profiles, and large-scale synthesis need to be addressed. Ongoing research aims to optimize the compound's pharmacokinetic and pharmacodynamic properties through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this molecule into viable therapeutic candidates.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-[(pyridin-3-yl)formamido]butanoate represents a compelling area of research in chemical biology and drug discovery. Its unique chemical structure and broad biological activities make it a valuable candidate for further investigation. Future studies should focus on elucidating its mechanisms of action, refining its therapeutic potential, and addressing the challenges associated with its clinical translation. This research brief serves as a foundation for ongoing and future explorations into this promising compound.

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